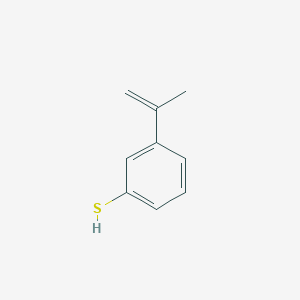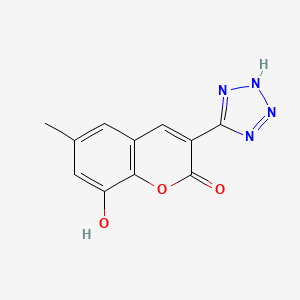
4-Methyl-2,2-diphenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2,2-diphenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms This compound is particularly notable for its structural features, which include a methyl group and two phenyl groups attached to the dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-2,2-diphenyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. One common method involves the reaction of 1,2-diols with ketones under acidic conditions. For instance, the reaction of 1,2-diol with acetone in the presence of an acid catalyst can yield the desired dioxolane derivative .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity. Catalysts such as graphene oxide, Lewis acids (e.g., SnCl2, BF3.OEt2), and solid Brønsted acids (e.g., zeolites) are commonly employed to facilitate the reaction .
化学反应分析
Types of Reactions: 4-Methyl-2,2-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or CrO3.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
科学研究应用
4-Methyl-2,2-diphenyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its role in drug synthesis and as an intermediate in pharmaceutical manufacturing.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-2,2-diphenyl-1,3-dioxolane involves its interaction with specific molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological effects . The compound’s structure allows it to participate in ring-opening polymerization, which is crucial for its application in polymer chemistry .
相似化合物的比较
1,3-Dioxolane: A simpler dioxolane derivative without the methyl and phenyl groups.
2-Methyl-4-phenyl-1,3-dioxolane: Similar structure but with a different substitution pattern.
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: Contains a methoxy group instead of phenyl.
Uniqueness: 4-Methyl-2,2-diphenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups enhances its stability and makes it suitable for specialized applications in synthetic chemistry and industrial processes .
属性
CAS 编号 |
77130-19-9 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
4-methyl-2,2-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H16O2/c1-13-12-17-16(18-13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI 键 |
YHVLKNAMTNMPIK-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


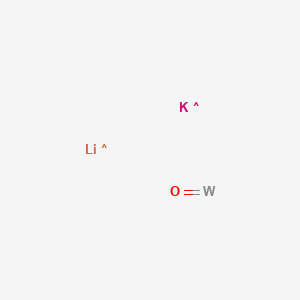
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
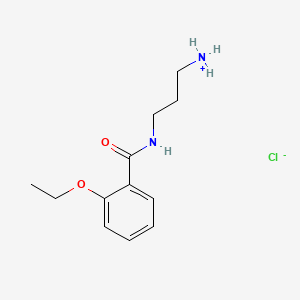
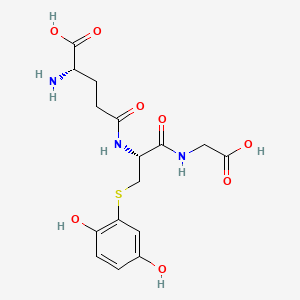
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)

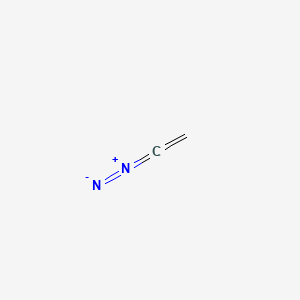
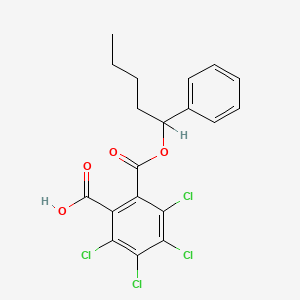
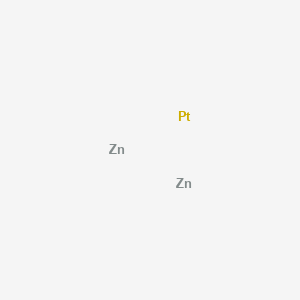
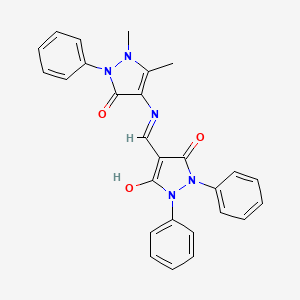
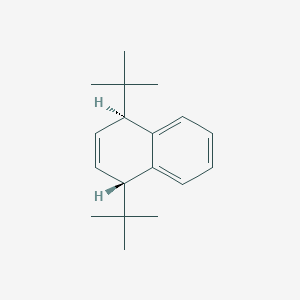
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
